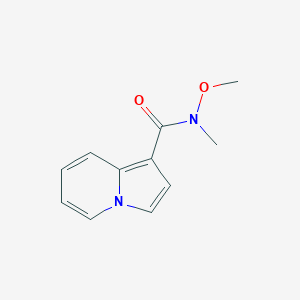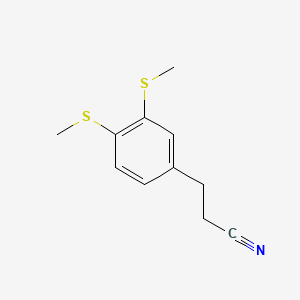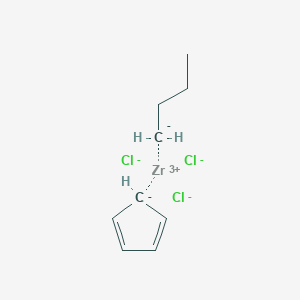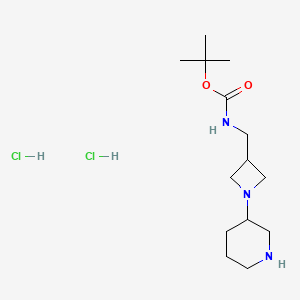
Cyclopenta-1,3-diene;titanium(2+);trifluoromethanesulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopenta-1,3-diene;titanium(2+);trifluoromethanesulfonic acid is a complex organometallic compound that combines cyclopentadiene, titanium, and trifluoromethanesulfonic acid. This compound is notable for its unique structure and properties, making it a subject of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cyclopenta-1,3-diene;titanium(2+);trifluoromethanesulfonic acid typically involves the reaction of cyclopentadiene with titanium tetrachloride, followed by the addition of trifluoromethanesulfonic acid. The reaction conditions often require an inert atmosphere, such as argon, to prevent oxidation and moisture sensitivity. The process may involve multiple steps, including the formation of intermediate compounds and purification stages to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of specialized equipment to handle the sensitive nature of the reactants and products is crucial. Techniques such as distillation, crystallization, and chromatography may be employed to purify the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Cyclopenta-1,3-diene;titanium(2+) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different titanium oxides.
Reduction: Reduction reactions can lead to the formation of lower oxidation state titanium compounds.
Substitution: The cyclopentadiene ligand can be substituted with other ligands under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various ligands for substitution reactions. The conditions often involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield titanium dioxide, while substitution reactions can produce a variety of organometallic complexes .
Wissenschaftliche Forschungsanwendungen
Cyclopenta-1,3-diene;titanium(2+);trifluoromethanesulfonic acid has several scientific research applications:
Wirkmechanismus
The mechanism by which cyclopenta-1,3-diene;titanium(2+);trifluoromethanesulfonic acid exerts its effects involves the interaction of the titanium center with various molecular targets. The cyclopentadiene ligand provides stability and reactivity, allowing the compound to participate in catalytic cycles and facilitate chemical transformations. The trifluoromethanesulfonic acid component enhances the compound’s solubility and reactivity in different solvents .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopenta-1,3-diene;titanium(2+);dichloride: Similar in structure but with chloride ligands instead of trifluoromethanesulfonic acid.
Cyclopenta-1,3-diene;zirconium(2+);trifluoromethanesulfonic acid: Similar but with zirconium instead of titanium.
Uniqueness
Cyclopenta-1,3-diene;titanium(2+);trifluoromethanesulfonic acid is unique due to the presence of trifluoromethanesulfonic acid, which imparts distinct properties such as enhanced solubility and reactivity. This makes it particularly useful in specific catalytic and synthetic applications where other similar compounds may not perform as effectively .
Eigenschaften
Molekularformel |
C12H12F6O6S2Ti |
|---|---|
Molekulargewicht |
478.2 g/mol |
IUPAC-Name |
cyclopenta-1,3-diene;titanium(2+);trifluoromethanesulfonic acid |
InChI |
InChI=1S/2C5H5.2CHF3O3S.Ti/c2*1-2-4-5-3-1;2*2-1(3,4)8(5,6)7;/h2*1-5H;2*(H,5,6,7);/q2*-1;;;+2 |
InChI-Schlüssel |
FFHZQJBDVJDFJD-UHFFFAOYSA-N |
Kanonische SMILES |
[CH-]1C=CC=C1.[CH-]1C=CC=C1.C(F)(F)(F)S(=O)(=O)O.C(F)(F)(F)S(=O)(=O)O.[Ti+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![disodium;2-[[4-[2-(2-amino-4-oxo-3,4a-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate;hydrate](/img/structure/B14795304.png)
![methyl 4-[(10S,13R)-3,12-dihydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B14795313.png)



![2-[(3-Methoxyphenoxy)methyl]morpholine;hydrochloride](/img/structure/B14795340.png)

![2,4-dichloro-6-{(E)-[(3-methoxyphenyl)imino]methyl}phenol](/img/structure/B14795371.png)
![tert-Butyl 3-(trifluoromethyl)-4,5-dihydro-3H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate](/img/structure/B14795372.png)


![2-[Benzyl-[2-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoyl]amino]acetic acid](/img/structure/B14795400.png)
![N-(Benzo[d]oxazol-2-yl)hydroxylamine](/img/structure/B14795401.png)

